

# Rucaparib (hydrochloride) in combination with immunotherapy in preclinical models

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## *Compound of Interest*

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## Rucaparib and Immunotherapy: A Preclinical Power Couple in Oncology

The combination of the PARP inhibitor rucaparib with various immunotherapy agents is demonstrating significant promise in preclinical cancer models. This guide provides a comparative overview of the performance of this combination therapy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

## Synergistic Efficacy in Preclinical Models

The synergy between rucaparib and immunotherapy, particularly immune checkpoint inhibitors, has been evaluated in multiple preclinical studies. This combination has shown the potential to enhance anti-tumor immune responses and improve survival outcomes.

## Quantitative Efficacy Data

A key study evaluated rucaparib in combination with PD-1 and PD-L1 inhibitors in a syngeneic BRCA1 mutant ovarian cancer model. The results, summarized below, highlight the superior efficacy of the combination therapy compared to monotherapies.[\[1\]](#)

Treatment Group	Median Survival Time (MST) in Days	Cure Rate (%) (Undetectable growth at Day 76)
Vehicle	34	0
Rucaparib	>76	56
Anti-PD-L1	41	13
Anti-PD-1	76	40
Rucaparib + Anti-PD-L1	>76	88
Rucaparib + Anti-PD-1	>76	100

In another study using a BRCA-mutant syngeneic ovarian tumor model, the combination of rucaparib with NKTR-214, a CD122-biased agonist, also resulted in significant tumor growth inhibition and durable responses.

Treatment Group	Tumor Growth Inhibition (%) (Day 22)	Tumor-Free Mice (%) (Day 113)
Rucaparib	-	-
NKTR-214	-	-
Rucaparib + NKTR-214	88.5	50

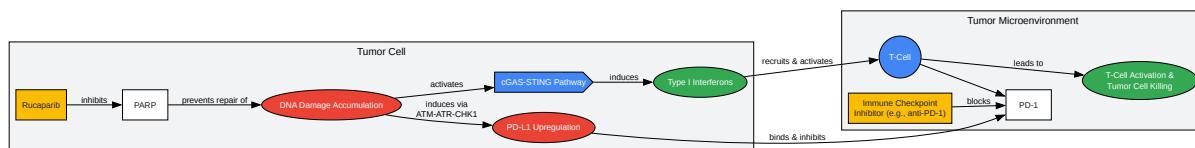
## Underlying Mechanisms of Action

The enhanced efficacy of combining rucaparib with immunotherapy is attributed to several interconnected mechanisms. Rucaparib, by inhibiting PARP, leads to an accumulation of DNA damage in cancer cells.[\[2\]](#)[\[3\]](#)[\[4\]](#) This, in turn, can trigger downstream signaling pathways that stimulate an anti-tumor immune response.

## Key Signaling Pathways

The cGAS-STING pathway is a critical component of this process. Damaged DNA in the cytoplasm activates cGAS, leading to the production of cGAMP, which then activates STING.

This cascade results in the production of type I interferons and other pro-inflammatory cytokines, which recruit and activate immune cells within the tumor microenvironment.[2] Furthermore, PARP inhibition has been shown to upregulate the expression of PD-L1 on tumor cells, potentially through the ATM-ATR-CHK1 and GSK-3 $\beta$  pathways, making them more susceptible to immune checkpoint blockade.[2]



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Caption: Signaling pathway of Rucaparib and Immunotherapy combination.

## Experimental Protocols

The following provides a detailed methodology for a representative preclinical study evaluating the combination of rucaparib and immune checkpoint inhibitors.

## Animal Model and Tumor Implantation

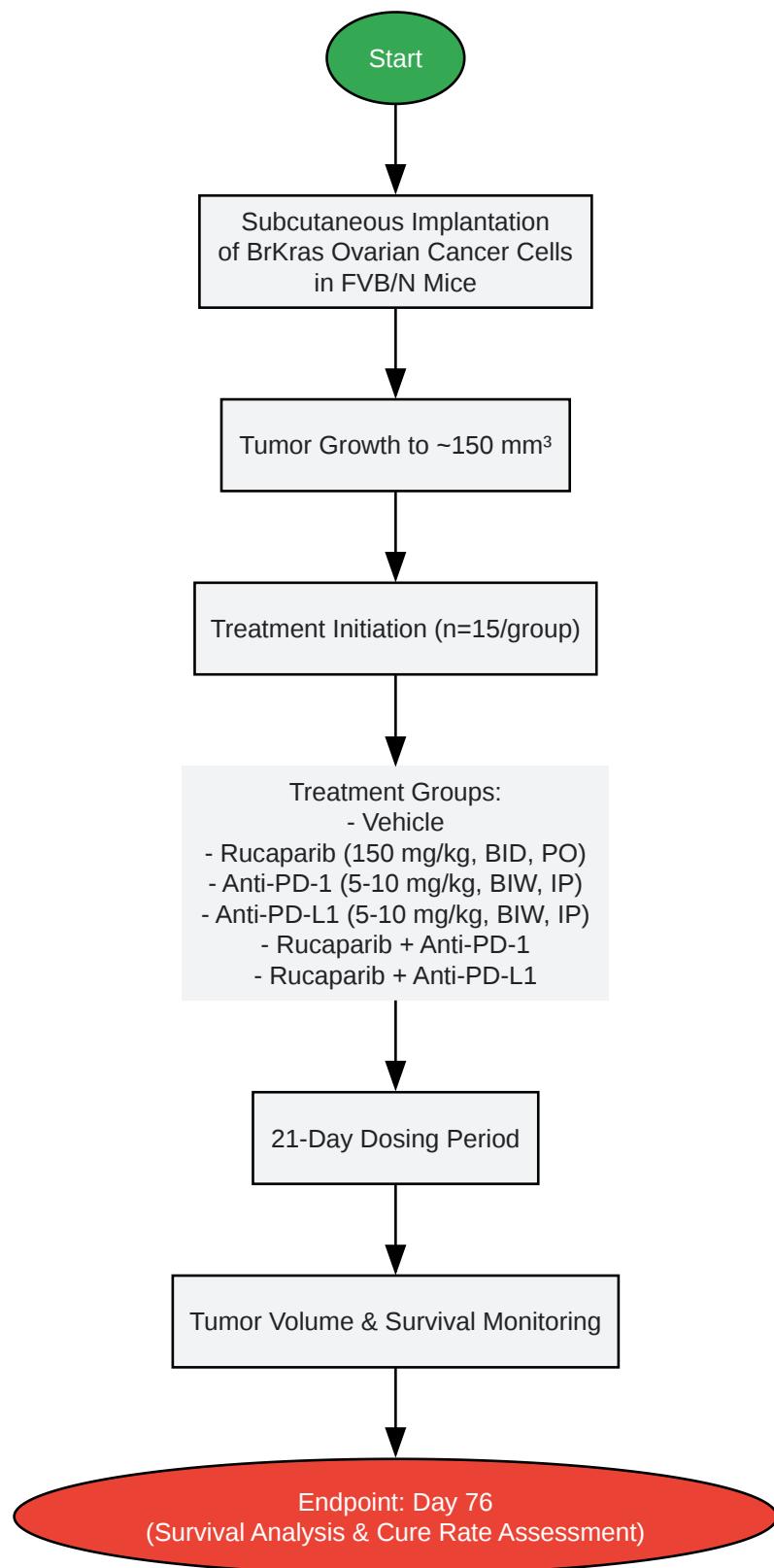
- Animal Model: FVB/N mice were used.
- Cell Lines: Syngeneic BRCA1 mutant (BrKras) and BRCA1 wild-type (C2Km) murine ovarian cancer cell lines were utilized.[1]
- Tumor Implantation:  $10 \times 10^6$  BrKras cells were implanted subcutaneously into the mice.[5]

## Treatment Regimen

- Tumor Volume at Treatment Initiation: Treatment was initiated when tumors reached a volume of approximately 150 mm<sup>3</sup>.[\[1\]](#)[\[6\]](#)
- Rucaparib Administration: Rucaparib was administered orally by gavage at a dose of 150 mg/kg twice daily.[\[1\]](#)[\[6\]](#)
- Immunotherapy Administration: Antibodies targeting PD-1 (RMP1-14) and PD-L1 (10F.9G2) were administered via intraperitoneal injection at a dose of 5-10 mg/kg twice weekly.[\[1\]](#)[\[6\]](#)
- Treatment Duration: Animals were dosed for 21 days.[\[1\]](#)[\[6\]](#)

## Efficacy Assessment

- Tumor Growth: Tumor volume was monitored regularly.
- Survival Analysis: Animals were followed for survival, with a "cure" defined as undetectable tumor growth at day 76 post-tumor implantation.[\[1\]](#)

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Caption: Experimental workflow for preclinical evaluation.

## Conclusion

The preclinical data strongly supports the synergistic anti-tumor activity of rucaparib in combination with immunotherapy. This combination enhances efficacy, leading to improved survival and higher cure rates in a BRCA1 mutant ovarian cancer model. The underlying mechanisms involve the induction of an immunogenic tumor microenvironment through the activation of the cGAS-STING pathway and upregulation of PD-L1. These promising preclinical findings provide a solid rationale for the ongoing and future clinical evaluation of this combination therapy in various cancer types.

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